molecular formula C20H13NO5 B12795843 1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol CAS No. 88598-55-4

1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol

Cat. No.: B12795843
CAS No.: 88598-55-4
M. Wt: 347.3 g/mol
InChI Key: NIQVMFLZLZBWPR-UHFFFAOYSA-N
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Description

Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- is a complex organic compound with the molecular formula C20H14O3. This compound is known for its intricate structure, which includes multiple fused aromatic rings and functional groups such as an oxirene ring and nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are less common due to its complex structure and the need for precise reaction conditions. similar compounds are often produced in specialized chemical manufacturing facilities that can handle multi-step organic syntheses and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- involves its interaction with molecular targets such as DNA and proteins. The compound can form adducts with DNA, leading to mutations and potentially contributing to its biological activity. Additionally, it can interact with enzymes and other proteins, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- is unique due to its specific arrangement of aromatic rings, oxirene ring, and nitro group.

Properties

CAS No.

88598-55-4

Molecular Formula

C20H13NO5

Molecular Weight

347.3 g/mol

IUPAC Name

16-nitro-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-3,4-diol

InChI

InChI=1S/C20H13NO5/c22-17-16-11-5-4-10-13(21(24)25)6-3-8-1-2-9(15(11)14(8)10)7-12(16)19-20(26-19)18(17)23/h1-7,17-20,22-23H

InChI Key

NIQVMFLZLZBWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C(C(C4C3O4)O)O)C5=C2C6=C1C=CC(=C6C=C5)[N+](=O)[O-]

Origin of Product

United States

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